Dexloxiglumide, the (R)-enantiomer of loxiglumide, is a potent and selective antagonist of the CCK1 receptor subtype. [ [] ] It is twice as potent as the racemic compound because the anti-CCK activity is specific to the (R)-form. [ [] ] Dexloxiglumide is a synthetic compound developed for research purposes to investigate the role of CCK1 receptors in various physiological processes. [ [] ] This research primarily focuses on its potential applications within the gastrointestinal system. [ [] ]
Dexloxiglumide is a potent cholecystokinin receptor antagonist, specifically targeting the cholecystokinin A receptor. This compound is primarily investigated for its potential therapeutic applications in gastrointestinal disorders, particularly those characterized by excessive gastrointestinal motility and secretion. Dexloxiglumide's ability to modulate gastrointestinal functions positions it as a candidate for treating conditions such as irritable bowel syndrome and other related disorders.
Dexloxiglumide is a synthetic compound derived from the original structure of glumide, which was modified to enhance its selectivity and efficacy. It falls under the classification of small-molecule drugs, specifically categorized as a cholecystokinin receptor antagonist. The chemical structure of Dexloxiglumide allows it to interact specifically with the cholecystokinin A receptor, inhibiting its action.
Dexloxiglumide can be synthesized using various methodologies, including solid-phase synthesis and solution-phase synthesis. The synthesis typically involves the following steps:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of Dexloxiglumide. The choice of solvents and reagents also plays a critical role in optimizing the synthesis.
Dexloxiglumide's molecular formula is C₁₈H₁₉N₃O₃S, and its molecular weight is approximately 353.42 g/mol. The structure features a sulfonamide group that contributes to its biological activity.
The three-dimensional conformation of Dexloxiglumide allows it to fit into the binding pocket of the cholecystokinin A receptor effectively, facilitating its antagonistic action.
Dexloxiglumide participates in various chemical reactions during its synthesis, including:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and reaction time. Optimization of these parameters is essential for maximizing yield and purity.
Dexloxiglumide exerts its pharmacological effects primarily through competitive antagonism at the cholecystokinin A receptor. By binding to this receptor without activating it, Dexloxiglumide inhibits the physiological effects typically mediated by cholecystokinin, such as:
Clinical studies have shown that administration of Dexloxiglumide results in significant changes in gastrointestinal motility patterns, providing relief from symptoms associated with disorders like irritable bowel syndrome.
Dexloxiglumide is typically presented as a white to off-white powder. It has moderate solubility in water and is stable under normal laboratory conditions.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize Dexloxiglumide's purity and confirm its structure after synthesis.
Dexloxiglumide has been explored for various scientific uses:
The structural evolution of CCK receptor antagonists progressed through several distinct phases, beginning with naturally occurring templates and culminating in rationally designed small molecules:
Natural Product Foundations: The discovery of asperlicin—a benzodiazepine-derived natural product—provided the first non-peptidic CCK antagonist template. Though exhibiting only micromolar affinity (IC₅₀ ≈ 10 μM), it served as a crucial proof-of-concept that enabled medicinal chemists to envision non-peptidic compounds targeting peptide receptors [3]. Subsequent optimization yielded devazepide, which demonstrated nanomolar potency but lacked receptor subtype selectivity and exhibited problematic bioavailability profiles.
Peptidomimetic Refinement: The transition to loxiglumide (a glutamic acid derivative) represented a pivotal advancement. Its design incorporated key elements of the conserved C-terminal tetrapeptide motif present in endogenous CCK (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) while replacing peptide bonds with hydrolytically stable surrogates. The critical pharmacophore features included:
An alkyl ether side chain enhancing membrane permeability [1] [6]
Computational Guidance: Modern structural biology insights significantly accelerated optimization. Cryo-EM analyses revealed that the sulfated tyrosine residue of CCK engages distinct residues in CCK₁R (Asn⁹⁸².⁶¹ and Arg¹⁹⁷ᴱᶜᴸ²) versus CCK₂R (hydrophobic pocket formed by Phe¹¹⁰².⁶⁰ and Pro¹¹⁴².⁶⁴). This electrostatic versus hydrophobic dichotomy provided a blueprint for engineering selectivity [8].
Table 1: Key Structural Developments in CCK Receptor Antagonists
Compound Generation | Representative Agents | Affinity (CCK₁R) | Selectivity (CCK₁:CCK₂) | Key Innovations |
---|---|---|---|---|
First-generation | Proglumide | >10 μM | <1-fold | Initial proof-of-concept |
Second-generation | Devazepide | 0.3 nM | 100-fold | Benzodiazepine scaffold |
Racemic third-generation | Loxiglumide | 160 nM | 30-fold | Glutaramide core |
Enantiopure optimized | Dexloxiglumide | 26 nM | >100-fold | R-enantiomer with improved metabolic stability |
The therapeutic focus on CCK₁ receptors stems from their central role in coordinating postprandial gastrointestinal functions. Activation of peripheral CCK₁ receptors triggers three fundamental physiological responses essential for nutrient processing:
Gallbladder Contraction and Sphincter of Oddi Relaxation: CCK induces potent concentration-dependent contraction of human gallbladder smooth muscle in vitro, with an EC₅₀ of approximately 0.3 nM. This effect is fully blocked by dexloxiglumide (IC₅₀ = 120 nM) but unaffected by CCK₂ antagonists, confirming CCK₁ receptor mediation [5] [9].
Pancreatic Enzyme Secretion: CCK stimulates acinar cells through CCK₁ receptors to release digestive enzymes including amylase, lipase, and proteases. Hyperstimulation of this pathway contributes to autodigestion and pancreatitis pathogenesis. Dexloxiglumide suppresses CCK₈-induced plasma amylase elevation in rats (ED₅₀ = 8.2 μmol/kg orally) more potently than earlier antagonists [4].
Gastric Emptying Modulation: CCK₁ activation inhibits gastric motility through vagal afferent signaling, creating a feedback loop that coordinates nutrient delivery to the small intestine. Dysregulation manifests clinically as delayed emptying and postprandial discomfort.
In pathological states, these regulatory mechanisms become maladaptive:
Table 2: Physiological versus Pathological CCK₁ Receptor Activation
Physiological Function | Mechanism | Pathological Consequence | Dexloxiglumide Intervention |
---|---|---|---|
Postprandial gallbladder emptying | Smooth muscle contraction | Biliary dyskinesia | Restores normal contraction rhythm |
Feedback pancreatic secretion | Acinar cell enzyme release | Pancreatitis initiation | Reduces amylase/lipase elevation |
Gastric emptying regulation | Vagal afferent activation | Delayed gastric emptying | Accelerates gastric transit |
Satiety signaling | Hypothalamic signaling | Postprandial distress | Modulates central satiety pathways |
The transition from loxiglumide (rac-loxiglumide) to its purified R-enantiomer dexloxiglumide exemplifies the critical importance of stereochemistry in drug efficacy. Early pharmacological characterization revealed that loxiglumide's CCK₁ antagonist activity resided predominantly in the R-enantiomer, which exhibited approximately 50-fold greater potency than the S-counterpart:
Table 3: Comparative Properties of Loxiglumide Enantiomers
Property | Racemic Loxiglumide | Dexloxiglumide (R-enantiomer) | Levoxiglumide (S-enantiomer) |
---|---|---|---|
CCK₁ receptor affinity | 160 nM | 26 nM | >10 μM |
CCK₂ receptor affinity | 480 nM | >10 μM | 1.2 μM |
Oral bioavailability | Variable (stereoconversion) | 48% (consistent) | Not applicable |
Metabolic pathway | Competing enantiomeric pathways | CYP3A4/5, CYP2C9 oxidation | Chiral inversion to R-form |
Primary metabolites | Active/inactive mixture | Inactive O-demethyl/carboxylic acid derivatives | Active intermediates |
The clinical superiority of dexloxiglumide became evident in human pharmacodynamic studies. At the established therapeutic dose (200 mg three times daily), it achieved predictable plasma concentrations with minimal accumulation, satisfying key prerequisites for chronic management of functional gastrointestinal disorders [1] [10]. Its development trajectory underscores a fundamental pharmacological principle: enantiomeric purity confers therapeutic advantages beyond mere potency enhancement—encompassing improved safety, predictable metabolism, and reduced off-target interactions.
Structural Comparison of Loxiglumide and Dexloxiglumide
graph LRA[Racemic Loxiglumide] -->|Chiral separation| B[R-enantiomer]A -->|Chiral separation| C[S-enantiomer]B --> D[Dexloxiglumide]C --> E[Levoxiglumide]D -->|Superior| F[Pharmacological Profile]E -->|Inferior| G[Pharmacological Profile]F --> H[High CCK1R affinity]F --> I[Low inversion risk]F --> J[Predictable PK]G --> K[Weak CCK1R affinity]G --> L[Chiral inversion]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7